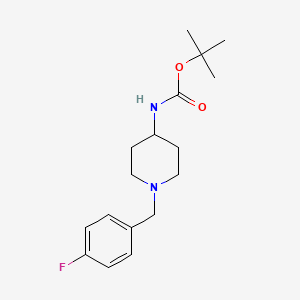

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate is a piperidine-derived carbamate compound featuring a 4-fluorobenzyl substituent at the piperidine nitrogen and a tert-butyloxycarbonyl (BOC) protecting group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neuroprotective, anticholinesterase, and anti-prion activities . Its structural versatility allows for modifications at the benzyl position or piperidine ring, enabling systematic exploration of structure-activity relationships (SAR).

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSESIUBTKMXMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 4-fluorobenzyl chloride with tert-butyl piperidin-4-ylcarbamate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to remove oxygen-containing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

Tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate is a chemical compound with applications in scientific research, particularly in chemistry, biology, and medicine. It is used as an intermediate in synthesizing complex organic molecules and as a building block in medicinal chemistry.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in the synthesis of complex organic molecules.

- Biology The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

- Medicine Research is ongoing to explore potential therapeutic applications, including its use as a precursor for drug development.

Antimicrobial Activity

Structurally related compounds have demonstrated antimicrobial efficacy. Studies using the agar-well diffusion method against various bacterial strains have shown the following results:

| Compound Type | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Benzylpiperazine derivatives | E. coli | 11 - 14 | 6 - 12.5 |

| Benzylpiperazine derivatives | S. aureus | 9 - 12 | 6 - 12.5 |

| Hydrolyzed peptide conjugates | C. albicans | 10 - 29 | 6 - 25 |

These results indicate that compounds with similar structures can exhibit significant antimicrobial activity, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds:

- Tert-Butyl piperidin-4-ylcarbamate: Lacks the 3-fluorobenzyl group, making it less complex and potentially less active in certain applications.

- Tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring, which may alter its chemical and biological properties.

- Phenylboronic acid: Although structurally different, it shares some reactivity patterns with tert-butyl derivatives and is used in similar synthetic applications.

Other related compounds

- tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate features a piperidine ring substituted with a tert-butyl group and a 4-chloro-2-fluorobenzyl moiety.

- tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate is a synthetic organic compound with a piperidine ring substituted with a tert-butyl group and a 3-chloro-4-fluorobenzyl moiety.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

Halogenated Benzyl Derivatives

- tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate: Synthesis: Yield of 84% via nucleophilic substitution with 4-chlorobenzyl halide . Physical Properties: White solid; $ ^1H $ NMR shows aromatic protons at δ 7.24–7.27 (J = 8.6–8.7 Hz) .

tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-09-2):

- tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate (CAS 779339-16-1): Synthsis: Achieved via analogous methods, with molecular formula $ C{17}H{24}F2N2O_2 $ .

Methyl-Substituted Benzyl Derivatives

- tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate :

Alkyl Chain Modifications

tert-Butyl 1-(4-methylphenethyl)piperidin-4-ylcarbamate :

- Structure : Incorporates a phenethyl group (CH$2$CH$2$-linked aromatic ring) instead of benzyl.

- NMR Data : Aromatic protons at δ 7.07 (s, 4H), indicating symmetry from the para-methylphenethyl group .

- SAR Impact : Extended alkyl chains may reduce metabolic clearance but increase molecular weight (MW = 318.4 g/mol) .

tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate :

Heterocyclic and Pyridine-Based Analogs

- tert-Butyl 1-(4-cyanopyridin-2-yl)piperidin-4-ylcarbamate: Structure: Replaces benzyl with a pyridine ring bearing a cyano group. Electronic Properties: The electron-deficient pyridine and cyano group may enhance interactions with π-acidic enzyme pockets .

tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate (CAS 1152424-96-8):

Ketone-Containing Derivatives

Biological Activity

tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate (CAS No. 358748-21-7) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20FN2O2

- Molecular Weight : 280.33 g/mol

Tyrosinase Inhibition

Research indicates that compounds containing the 4-fluorobenzylpiperazine moiety exhibit competitive inhibition of TYR from Agaricus bisporus. A notable study reported a derivative with an IC50 value of 0.18 μM, significantly outperforming kojic acid (IC50 = 17.76 μM) as an inhibitor . The binding interactions suggest that the fluorobenzyl group occupies a conserved region in the enzyme's catalytic pocket, which may similarly apply to this compound.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

- Tyrosinase Inhibition Studies : A study highlighted that compounds with similar structures to this compound demonstrated significant inhibition of TYR activity, suggesting potential applications in treating skin pigmentation disorders .

- Antimicrobial Properties : Research into arylurea derivatives, which share structural similarities with this compound, revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains at low concentrations (0.78–3.125 μg/mL). This suggests that similar modifications could enhance the antimicrobial profile of related compounds .

- Inflammatory Response Modulation : Compounds structurally related to this compound were evaluated for their ability to inhibit IL-1β release in human macrophages, indicating potential anti-inflammatory properties which could be further explored for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via a two-step process:

Amine alkylation : React piperidin-4-amine with 4-fluorobenzyl bromide in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (TEA) to form 1-(4-fluorobenzyl)piperidin-4-amine.

Carbamate formation : Treat the intermediate with tert-butyl chloroformate in DCM at 0–5°C under inert conditions (N₂ atmosphere) to avoid side reactions .

Purity Optimization :

Q. What analytical techniques are critical for characterizing structural integrity and stability?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (confirm benzyl CH₂ at δ 3.4–3.6 ppm, tert-butyl singlet at δ 1.4 ppm) and ¹³C NMR (carbamate carbonyl at ~155 ppm) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z 351.2 for C₁₈H₂₆FN₂O₂⁺) .

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis of the carbamate group or fluorobenzyl cleavage .

Q. How does the 4-fluorobenzyl substituent influence solubility, and what formulation strategies mitigate poor aqueous solubility?

Methodological Answer:

- Solubility Profile : The 4-fluorobenzyl group increases lipophilicity (logP ~2.8 predicted), reducing aqueous solubility (<0.1 mg/mL).

- Formulation Strategies :

- Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.

- For in vivo studies, employ nanoemulsions (lecithin/PEG-400) or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorine position in biological activity?

Methodological Answer:

- SAR Design : Synthesize analogs with fluorine at 2-, 3-, or 4-positions on the benzyl group.

- Biological Testing :

- Compare IC₅₀ values in target assays (e.g., kinase inhibition or antimicrobial activity).

- Use molecular docking (AutoDock Vina) to assess binding affinity differences due to fluorine’s electronegativity and steric effects .

Example Finding :

- 4-Fluorobenzyl analogs may show 5–10× higher activity than 3-fluoro derivatives due to optimal halogen bonding with target residues .

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Analysis :

- Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.

- Identify metabolic hotspots via liver microsome assays (e.g., CYP3A4-mediated carbamate hydrolysis) .

- Mitigation Strategies :

- Introduce metabolically stable groups (e.g., replace tert-butyl with trifluoroethyl) or co-administer CYP inhibitors .

Q. What computational methods predict off-target interactions of this compound?

Methodological Answer:

- Target Prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., GPCRs, ion channels) .

- Molecular Dynamics (MD) Simulations :

- Simulate ligand binding to off-target receptors (GROMACS, AMBER) for 100 ns to assess stability.

- Validate predictions with in vitro selectivity panels (Eurofins Cerep) .

Data Contradiction Analysis

Example Scenario : Conflicting reports on antimicrobial activity ( vs. 12).

Resolution Strategy :

- Standardize Assays : Use CLSI guidelines for MIC testing against S. aureus and E. coli.

- Control Variables :

- Match bacterial strains, inoculum size, and solvent concentrations.

- Repeat studies with/without serum to assess protein binding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.